(4,6-Dimethyl-pyrimidin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride
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Overview
Description
®-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups and a pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method includes the use of magnesium oxide nanoparticles as catalysts to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent, such as acetonitrile, and using reagents like trimethylamine to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetonitrile, and mild heating conditions.
Reduction: Sodium borohydride, ethanol, and room temperature conditions.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and ambient temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Scientific Research Applications
®-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, such as inhibitors of receptor tyrosine kinases.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of ®-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit receptor tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have shown varied medicinal applications.
Uniqueness
®-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine moieties
Properties
IUPAC Name |
4,6-dimethyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSUXEQPYIUOJN-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N[C@@H]2CCNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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